molecular formula C17H17N5O4 B3572707 N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B3572707
M. Wt: 355.3 g/mol
InChI Key: UYEWTMFBOICLEJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.12805404 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

The derivative 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamo-thioyl)amino] acetamide, closely related to the queried compound, has been identified for its potential neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This makes it a promising candidate for further in vivo evaluations, particularly due to its low neurotoxicity and high neuroprotection capabilities (Mitkov et al., 2022).

Receptor Affinity in Neurological Disorders

N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, structurally similar to the requested compound, have been synthesized and biologically evaluated. These compounds showed significant affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, indicating potential applications in the treatment of neurological disorders (Żmudzki et al., 2015).

Antagonist Ligand for A2B Adenosine Receptors

MRE 2029-F20, containing a structure similar to the query compound, acts as a selective antagonist ligand for A2B adenosine receptors. This compound, particularly in its radioligand form [3H]-MRE 2029-F20, is useful for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).

Anticancer Properties

Acefylline derivatives, including those structurally related to the queried compound, have shown moderate activityagainst human liver carcinoma (Hep G2 cell line). The compound N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide exhibited the most potent activity among the synthesized derivatives. This highlights its potential as an anticancer agent (Shahzadi et al., 2022).

Antiasthmatic Agents

Derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, similar to the queried compound, have been synthesized and evaluated for their antiasthmatic activity. Their vasodilatory activity, particularly in the development of Phosphodiesterase 3 inhibitors, marks them as potential anti-asthmatic agents (Bhatia et al., 2016).

Bronchodilating Activity

Xanthineacetic acid derivatives, closely related to the compound , have demonstrated strong bronchodilating effects. This indicates potential applications in respiratory conditions such as asthma, with specific compounds showing less toxicity than aminophylline and a significant broncholytic effect (Peikov et al., 1995).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-10(23)11-4-6-12(7-5-11)19-13(24)8-22-9-18-15-14(22)16(25)21(3)17(26)20(15)2/h4-7,9H,8H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEWTMFBOICLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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N-(4-acetylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.